molecular formula C23H23N3O2 B7718116 5-(4-(tert-butyl)phenyl)-3-(2-methoxy-8-methylquinolin-3-yl)-1,2,4-oxadiazole

5-(4-(tert-butyl)phenyl)-3-(2-methoxy-8-methylquinolin-3-yl)-1,2,4-oxadiazole

Cat. No. B7718116
M. Wt: 373.4 g/mol
InChI Key: USXARAGFRMARNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-(tert-butyl)phenyl)-3-(2-methoxy-8-methylquinolin-3-yl)-1,2,4-oxadiazole is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The exact mechanism of action of 5-(4-(tert-butyl)phenyl)-3-(2-methoxy-8-methylquinolin-3-yl)-1,2,4-oxadiazole is not fully understood. However, it is believed to interact with cellular proteins and DNA, leading to inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
Research has shown that this compound has a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit cell migration and invasion, and disrupt the microtubule network. Additionally, it has been found to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of 5-(4-(tert-butyl)phenyl)-3-(2-methoxy-8-methylquinolin-3-yl)-1,2,4-oxadiazole is its fluorescent properties, which make it a useful tool for imaging biological molecules. However, its potential toxicity and limited solubility in aqueous solutions can be a limitation for some experiments.

Future Directions

There are several future directions for research on 5-(4-(tert-butyl)phenyl)-3-(2-methoxy-8-methylquinolin-3-yl)-1,2,4-oxadiazole. One area of interest is its potential use as a therapeutic agent for cancer treatment. Additionally, further studies are needed to fully understand its mechanism of action and explore its potential applications in other fields, such as drug delivery and imaging.

Synthesis Methods

The synthesis of 5-(4-(tert-butyl)phenyl)-3-(2-methoxy-8-methylquinolin-3-yl)-1,2,4-oxadiazole involves a series of chemical reactions. The starting materials include 4-(tert-butyl)phenyl hydrazine, 2-methoxy-8-methylquinoline-3-carboxylic acid, and thionyl chloride. The reaction proceeds through the formation of an intermediate, which is then treated with sodium azide and copper (I) iodide to yield the desired product.

Scientific Research Applications

5-(4-(tert-butyl)phenyl)-3-(2-methoxy-8-methylquinolin-3-yl)-1,2,4-oxadiazole has been studied extensively for its potential applications in various fields. One of the main areas of interest is its use as a fluorescent probe for detecting and imaging biological molecules. It has also been investigated as a potential anticancer agent, with promising results in preclinical studies.

properties

IUPAC Name

5-(4-tert-butylphenyl)-3-(2-methoxy-8-methylquinolin-3-yl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O2/c1-14-7-6-8-16-13-18(22(27-5)24-19(14)16)20-25-21(28-26-20)15-9-11-17(12-10-15)23(2,3)4/h6-13H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USXARAGFRMARNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C=C(C(=N2)OC)C3=NOC(=N3)C4=CC=C(C=C4)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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